molecular formula C11H8ClF B11903075 2-(Chloromethyl)-6-fluoronaphthalene

2-(Chloromethyl)-6-fluoronaphthalene

Cat. No.: B11903075
M. Wt: 194.63 g/mol
InChI Key: OGQHVZOLFIAWIQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a chloromethyl group at the second position and a fluorine atom at the sixth position on the naphthalene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoronaphthalene typically involves the chloromethylation of 6-fluoronaphthalene. This can be achieved through the reaction of 6-fluoronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6-fluoronaphthalene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form methyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines in polar solvents.

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of catalysts.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted naphthalenes.

    Electrophilic Substitution: Formation of nitro, sulfo, or halogenated derivatives.

    Oxidation: Formation of naphthoic acids.

    Reduction: Formation of methyl-substituted naphthalenes.

Scientific Research Applications

2-(Chloromethyl)-6-fluoronaphthalene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-fluoronaphthalene involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects.

Comparison with Similar Compounds

    2-(Chloromethyl)naphthalene: Lacks the fluorine atom, leading to different reactivity and properties.

    6-Fluoronaphthalene: Lacks the chloromethyl group, resulting in different chemical behavior.

    2-(Bromomethyl)-6-fluoronaphthalene: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.

Uniqueness: 2-(Chloromethyl)-6-fluoronaphthalene is unique due to the presence of both chloromethyl and fluorine substituents on the naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.

Properties

Molecular Formula

C11H8ClF

Molecular Weight

194.63 g/mol

IUPAC Name

2-(chloromethyl)-6-fluoronaphthalene

InChI

InChI=1S/C11H8ClF/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2

InChI Key

OGQHVZOLFIAWIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1CCl

Origin of Product

United States

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